6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, hydroxy group, and iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 3-methylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea and a suitable base to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: Similar structure but lacks the iminomethyl group.
1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane: Contains a cyclohexane ring instead of a pyrimidine ring.
Uniqueness
6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-6-5-8-14(10-12)22-18(24)15(17(23)21-19(22)25)11-20-16-9-4-3-7-13(16)2/h3-11,24H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZYPUCKRXEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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